7-甲氧基黄酮

概述

描述

科学研究应用

作用机制

7-甲氧基黄酮的作用机制涉及多个分子靶点和通路:

抗癌活性: 通过产生活性氧,诱导癌细胞凋亡,导致线粒体膜扰动和胱天蛋白酶-3激活.

抗炎活性: 抑制促炎细胞因子的产生并调节核因子-κB (NF-κB) 的活性.

抗氧化活性: 清除自由基并上调抗氧化酶的表达.

生化分析

Biochemical Properties

7-Methoxyflavone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that 7-Methoxyflavone might change how the body breaks down chemicals called hormones . This could potentially lead to an increase in the hormone testosterone .

Cellular Effects

7-Methoxyflavone has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that 7-Methoxyflavone might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Methoxyflavone involves its interactions with biomolecules and its effects on gene expression. It has been suggested that 7-Methoxyflavone might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxyflavone can change over time. For instance, it has been shown that treatment with 7-Methoxyflavone leads to an increase in reactive oxygen species (ROS) generation and a decrease in antioxidant enzymes expression over time .

Transport and Distribution

The transport and distribution of 7-Methoxyflavone within cells and tissues involve its interactions with various transporters or binding proteins. For instance, it has been suggested that 7-Methoxyflavone interacts with human serum albumin, which could potentially affect its transport and distribution .

准备方法

合成路线和反应条件: 7-甲氧基黄酮的合成通常涉及适当查耳酮的环化。 一种常用的方法是氧杂-迈克尔加成反应,其中 2’,4’-二羟基-4-甲氧基查耳酮在乙醇中以硫酸为催化剂进行环化 . 此方法效率高,可生成所需的黄酮结构。

工业生产方法: 7-甲氧基黄酮的工业生产可以通过甲氧基黄酮与苯甲酰氯的反应来实现。 此方法的优点在于简化了制备过程,减少了产品损失,并且适合大规模生产 .

化学反应分析

反应类型: 7-甲氧基黄酮会发生多种化学反应,包括:

氧化: 该反应可以通过高锰酸钾或三氧化铬等试剂催化。

还原: 常见的还原剂如硼氢化钠可用于还原 7-甲氧基黄酮。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 以氯化铝为催化剂的傅克酰基化反应.

主要生成产物:

氧化: 形成相应的醌类。

还原: 形成二氢黄酮。

取代: 形成酰化黄酮.

相似化合物的比较

7-甲氧基黄酮在结构上与其他几种甲氧基黄酮有关,包括:

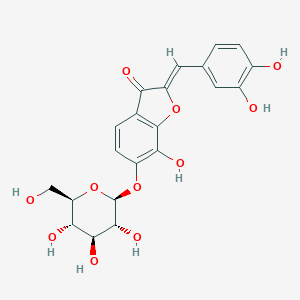

5-羟基-7-甲氧基黄酮: 以其抗炎和抗癌特性而闻名.

3,7-二甲氧基黄酮: 显示出对钙介导的细胞周期调节具有显着的抑制作用.

3,5,7-三甲氧基黄酮: 显示出抗黑色素生成活性.

独特性: 7-甲氧基黄酮因其有效的周围抗伤害性作用和抑制福尔马林疼痛反应神经源性阶段的足舔时间而脱颖而出 . 这使其成为开发疼痛管理疗法的宝贵化合物。

属性

IUPAC Name |

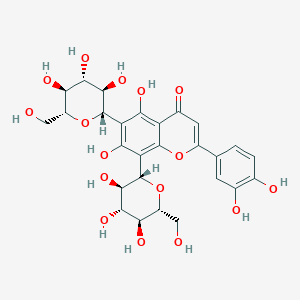

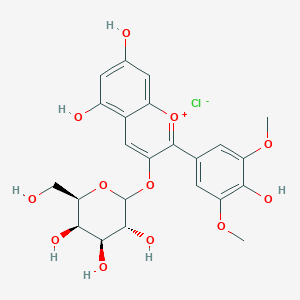

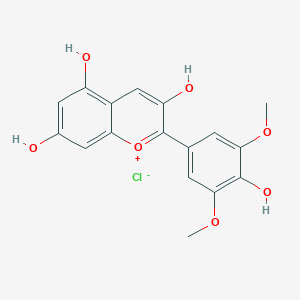

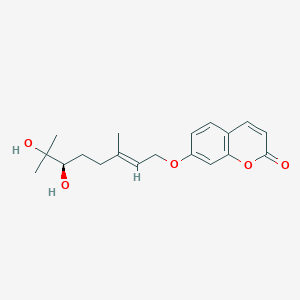

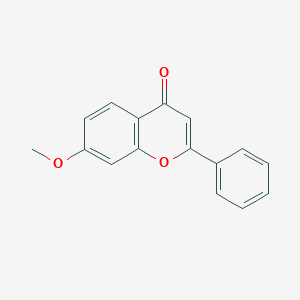

7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNDCRMJDZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332790 | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-22-8 | |

| Record name | 7-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Methoxyflavone exert its anti-cancer effects in human colon carcinoma cells?

A1: [] 7-Methoxyflavone (HMF) induces cytotoxicity in HCT-116 cells by triggering mitochondrial-associated cell death. It initiates DNA damage and disrupts the mitochondrial membrane, leading to cytochrome c release. This process involves the downregulation of Bcl-2, activation of BID and Bax, and ultimately, caspase-3-mediated apoptosis.

Q2: What is the role of Reactive Oxygen Species (ROS) in HMF-induced apoptosis in colon cancer cells?

A2: [] ROS generation is crucial for HMF-induced endoplasmic reticulum (ER) stress, leading to intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. HMF treatment increases both mitochondrial and cytosolic ROS generation while decreasing antioxidant enzyme expression.

Q3: Does pre-treatment with antioxidants affect HMF's apoptotic activity?

A3: [] Yes, pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) significantly reduces HMF's apoptotic effects. NAC prevents lipid peroxidation, inhibits JNK phosphorylation, and attenuates the expression of apoptogenic marker proteins, suggesting ROS generation is central to HMF's mechanism of action.

Q4: What is the antinociceptive mechanism of action of 7-Methoxyflavone?

A4: [] 7-Methoxyflavone displays antinociceptive activity primarily through peripheral mechanisms. It effectively reduces acetic acid-induced writhing and inhibits the neurogenic phase of the formalin pain response, suggesting an action on peripheral pain receptors and/or pathways.

Q5: What is the molecular formula and weight of 7-Methoxyflavone?

A5: [] The molecular formula of 7-Methoxyflavone is C16H12O4, and its molecular weight is 268.26 g/mol.

Q6: What are the key spectroscopic features of 7-Methoxyflavone?

A6: 7-Methoxyflavone has been characterized using various spectroscopic methods, including:

Q7: How does the presence of a 7-methoxy group influence the biological activity of flavones?

A7: [] The 7-methoxy group appears to play a significant role in the biological activity of certain flavones. For instance, 5,6,3',4'-Tetrahydroxy-7-methoxyflavone exhibits potent proteasome inhibitory activity, suggesting the 7-methoxy group, alongside other structural features, contributes to this effect.

Q8: What is the impact of a C2-C3 double bond in the flavone structure on its biological activity?

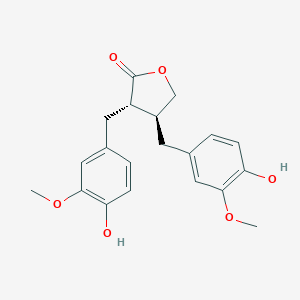

A8: [] The presence or absence of a C2-C3 double bond in the flavone structure significantly affects its electrochemical properties, structure, and, consequently, its interactions with biological targets. This difference is highlighted in the contrasting cytotoxic and proliferative effects observed for 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond) on various cancer cell lines.

Q9: Does the presence of hydroxyl groups at positions other than the 7-methoxy group affect the activity of flavones?

A9: [] Yes, the presence and position of hydroxyl groups in the flavone structure significantly influence their biological activity. For instance, in the study on proteasome inhibition, the presence of a 6-hydroxy group alongside the 7-methoxy group in 5,6,3',4'-Tetrahydroxy-7-methoxyflavone was suggested to be crucial for its inhibitory effect on 26S proteasome activity.

Q10: What are the in vitro anticancer effects of 7-Methoxyflavone?

A10: [] In vitro studies demonstrate that 7-Methoxyflavone (HMF) effectively inhibits the growth of human colon carcinoma HCT-116 cells in a dose-dependent manner. This growth inhibition is attributed to the induction of apoptosis, a programmed cell death mechanism.

Q11: Does 7-Methoxyflavone exhibit antiproliferative activity against other cancer cell lines?

A11: [] Research indicates that the presence or absence of a C2-C3 double bond in the flavone structure, exemplified by 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond), leads to differential cytotoxicity against human cancer cells of the lung, pancreas, and colon. This suggests that modifications to the core structure of 7-Methoxyflavone can influence its anti-proliferative activity across different cancer cell types.

Q12: What is the effect of 7-Methoxyflavone on pain perception in animal models?

A12: [] In vivo studies in mice show that 7-Methoxyflavone exhibits significant antinociceptive effects, particularly in models of acute pain. It effectively reduces pain responses in the acetic acid-induced writhing test and the neurogenic phase of the formalin test, indicating its potential as a pain-relieving agent.

Q13: What analytical techniques are commonly employed for the isolation and characterization of 7-Methoxyflavone and related flavonoids from natural sources?

A13: Isolation of 7-Methoxyflavone and other flavonoids from plant materials typically involves several steps:

- Extraction: This often involves the use of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts enriched in specific classes of compounds. [, , ]

- Chromatographic Separation: Techniques like silica gel column chromatography, MCI gel chromatography, Sephadex LH-20 gel chromatography, and high-performance liquid chromatography (HPLC) are widely used to separate and purify individual compounds based on their polarity, size, and other physicochemical properties. [, , , , ]

Q14: What spectroscopic methods are used for the structural elucidation of 7-Methoxyflavone?

A14: - NMR Spectroscopy: [1H NMR, 13C NMR, 1D NMR, 2D NMR] - Provides detailed information on the hydrogen and carbon framework, including connectivities and spatial arrangements, essential for complete structure determination. [, , , , ]- Mass Spectrometry: [MS, FAB-MS, ESI-MS/MS, LC-MS] - Determines the molecular weight, fragmentation pattern, and elemental composition, aiding in structure confirmation and identification. [, , , ]- UV-Visible Spectroscopy: [UV] - Assesses the presence of chromophores and auxochromes, characteristic of the flavonoid structure. [, ]- Infrared Spectroscopy: [IR] - Identifies functional groups, further confirming the presence of specific structural features. [, ]

Q15: What are the potential applications of 7-Methoxyflavone in different fields based on its observed biological activities?

A15: 7-Methoxyflavone and its derivatives hold promise for various applications:

- Oncology: The compound's demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines highlight its potential as an anti-cancer agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings. [, ]

- Pain Management: 7-Methoxyflavone's potent antinociceptive activity in animal models suggests its potential for developing new pain relief medications, particularly for acute pain conditions. []

- Drug Discovery: Understanding the structure-activity relationship of 7-Methoxyflavone, especially regarding the impact of specific functional groups on its biological activities, can guide the development of more potent and selective derivatives for various therapeutic applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。